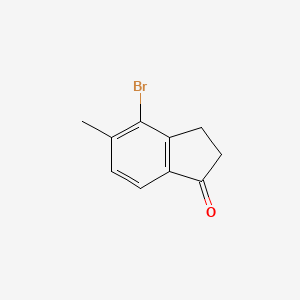

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Description

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 68449-30-9) is a brominated indanone derivative characterized by a fused bicyclic system (benzene and cyclopentene rings) with a carbonyl group at the 1-position. The bromine atom at the 4-position and a methyl group at the 5-position differentiate it from other indanone analogs. Its molecular formula is C₁₀H₉BrO, with a molecular weight of 225.08 g/mol . This compound serves as a key intermediate in organic synthesis, particularly for developing bioactive molecules and materials.

Properties

IUPAC Name |

4-bromo-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWFVJCTIBYGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Substitution: Formation of substituted indanone derivatives.

Reduction: Formation of 4-bromo-5-methyl-2,3-dihydro-1H-inden-1-ol.

Oxidation: Formation of 4-bromo-5-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.

Scientific Research Applications

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could act as an inhibitor of specific enzymes involved in disease pathways or as a modulator of receptor activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of indanones are highly sensitive to substituent positions. Below is a comparison of 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one with its closest analogs:

Key Observations :

- Bromine Position : Bromine at the 4-position (as in the target compound) versus 5-position (e.g., 5-Bromo-4-fluoro analog) alters electronic properties and steric hindrance, impacting reactivity in cross-coupling reactions .

- Methyl vs. Hydroxy/Isopropyl Groups : The methyl group in the target compound reduces polarity compared to hydroxylated analogs, influencing solubility and bioavailability .

Physical and Chemical Properties

Biological Activity

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in scientific research.

The synthesis of this compound typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) under reflux conditions in solvents like carbon tetrachloride or chloroform. The presence of both a bromine atom and a methyl group significantly influences the compound's reactivity and biological activity.

Cholinesterase Inhibition

Research indicates that this compound exhibits cholinesterase inhibitory activity , making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Inhibitors of cholinesterases are crucial as they prevent the breakdown of neurotransmitters, thereby enhancing cognitive function.

Amyloid Beta Aggregation

This compound has also shown potential in inhibiting amyloid beta aggregation , a characteristic feature of Alzheimer's pathology. By modulating amyloid beta levels, it may contribute to neuroprotective strategies against cognitive decline.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related indanone derivatives. While specific data on this compound is limited, compounds with similar structures have demonstrated significant effects against various bacterial strains, including Staphylococcus aureus and Enterococcus . The mechanism often involves inhibition of protein synthesis and disruption of biofilm formation.

Study on Cholinesterase Inhibition

A detailed study evaluated the cholinesterase inhibitory effects of several indanone derivatives. It was found that modifications at specific positions (like the bromine and methyl groups in this compound) enhanced inhibitory potency. The study reported that compounds with similar structures had IC50 values in the low micromolar range, indicating strong potential as therapeutic agents for Alzheimer's disease .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of indanone derivatives, it was reported that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 15.625 μM against Gram-positive bacteria. This suggests that this compound may also possess significant antibacterial activity, warranting further investigation into its efficacy against resistant strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Cholinesterase Inhibition | Antimicrobial Activity |

|---|---|---|

| 4-Bromo-5-methyl-2,3-dihydro-1H-indene | Moderate | Potentially significant |

| 4-Bromo-indanone | High | Moderate |

| 5-Methyl-indanone | Low | Significant |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for high yield?

The synthesis typically involves electrophilic bromination of a pre-functionalized indanone precursor. For example, bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.

- Catalyst stoichiometry : Excess catalyst can lead to over-bromination; a 1:1 molar ratio of substrate to brominating agent is ideal.

- Scale-up : Continuous flow reactors improve yield and purity by minimizing side reactions .

Q. How is the molecular structure of this compound characterized?

Key characterization methods include:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine-induced deshielding of adjacent protons) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the bicyclic framework .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₀H₉BrO; MW = 225.09) .

Q. What safety precautions are necessary when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity and selectivity in further functionalization reactions?

Bromine acts as both an electron-withdrawing group and a leaving group:

- Nucleophilic substitution : Bromine at the 4-position facilitates SNAr reactions with amines or alkoxides in polar solvents (e.g., DMF) .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Steric effects : The 5-methyl group may hinder access to the reactive site, requiring bulky ligands to modulate selectivity .

Q. What strategies resolve contradictions in biological activity data across halogen-substituted indenone derivatives?

Discrepancies often arise from substituent positioning and assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., Br vs. Cl or F) and correlate with bioactivity (e.g., IC₅₀ values) .

- Control experiments : Validate target engagement using competitive binding assays or knockout cell lines .

- Meta-analysis : Compare datasets across studies with standardized protocols (e.g., fixed incubation times) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., binding to kinase domains) .

- QSAR models : Train algorithms on datasets linking substituent properties (e.g., Hammett σ constants) to activity .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structure determination?

Q. How do steric and electronic effects of the methyl and bromine groups influence regioselectivity in nucleophilic additions?

Q. What analytical techniques are recommended for assessing purity and stability under oxidative conditions?

Q. What methodologies elucidate metabolic pathways of halogenated indenones in in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.